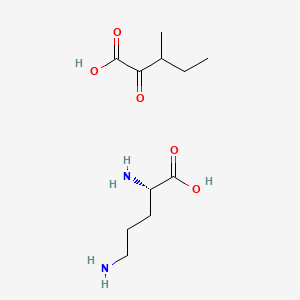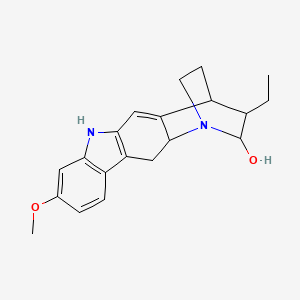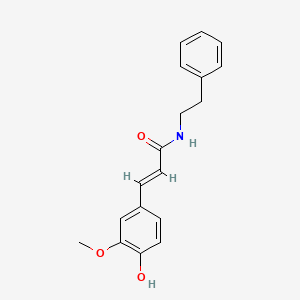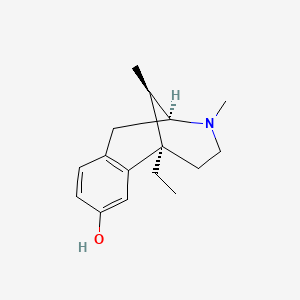
L-Ornithine (3-methyl-2-oxopentanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of L-Ornithine (3-methyl-2-oxopentanoate) involves several steps. One common method includes the reaction of L-ornithine with 3-methyl-2-oxopentanoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity .
Analyse Des Réactions Chimiques
L-Ornithine (3-methyl-2-oxopentanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
L-Ornithine (3-methyl-2-oxopentanoate) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its role in the urea cycle and its potential effects on cellular metabolism . In medicine, it is investigated for its potential therapeutic effects, such as enhancing athletic performance, promoting wound healing, and supporting immune function . Industrial applications include its use in the production of pharmaceuticals and nutritional supplements .
Mécanisme D'action
The mechanism of action of L-Ornithine (3-methyl-2-oxopentanoate) involves its participation in the urea cycle, where it helps in the detoxification of ammonia by converting it into urea . This process is crucial for maintaining nitrogen balance in the body. The compound also serves as a precursor for the synthesis of polyamines, such as putrescine and spermine, which are important for cell growth and differentiation . Additionally, it may influence the release of growth hormone and support liver function .
Comparaison Avec Des Composés Similaires
L-Ornithine (3-methyl-2-oxopentanoate) can be compared with other similar compounds, such as L-ornithine, L-aspartate, and L-ornithine-L-aspartate (LOLA) . While L-ornithine is primarily involved in the urea cycle, L-aspartate plays a role in the citric acid cycle and neurotransmitter synthesis . L-ornithine-L-aspartate (LOLA) is a combination of both amino acids and is used in the management of hepatic encephalopathy . The uniqueness of L-Ornithine (3-methyl-2-oxopentanoate) lies in its dual role in both the urea cycle and as a precursor for polyamine synthesis, making it a versatile compound with diverse applications .
Propriétés
Numéro CAS |
72087-39-9 |
|---|---|
Formule moléculaire |
C11H22N2O5 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(2S)-2,5-diaminopentanoic acid;3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3.C5H12N2O2/c1-3-4(2)5(7)6(8)9;6-3-1-2-4(7)5(8)9/h4H,3H2,1-2H3,(H,8,9);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
Clé InChI |
CGVXSZLKWKYOMR-VWMHFEHESA-N |
SMILES isomérique |
CCC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
SMILES canonique |
CCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















